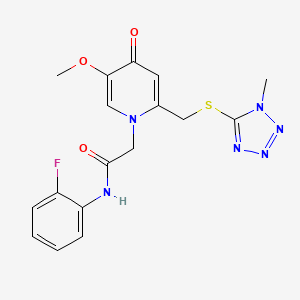
N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17FN6O3S and its molecular weight is 404.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18FN5O3S
- Molecular Weight : 373.41 g/mol
- SMILES Notation : CCOC(=O)N(Cc1cccc(F)c1)C(=O)c2cc(N3C(=N)N=N3)cc(OCC(=O)N(Cc4cccc(C(F)(F)F)c4)C(=O)c5cc(N6C(=N)N=N6)cc(OCC(=O)N(Cc7cccc(C(F)(F)F)c7)
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyridinone moiety have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that N-(2-fluorophenyl)-2-(5-methoxy-2-(thio)methyl)-4-oxopyridin-1(4H)-yl acetamide exhibited an IC50 value of 12 µM against A549 lung adenocarcinoma cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the tetrazole ring is believed to enhance interaction with target proteins involved in apoptotic pathways, leading to increased apoptosis in cancer cells .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Data Table: Biological Activity Summary
科学研究应用
The compound N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and relevant case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anticancer or anti-inflammatory agent. The presence of the tetrazole ring is noteworthy due to its established role in enhancing the bioactivity of pharmaceutical compounds.
Case Studies
- Anticancer Activity : Research has indicated that similar compounds with tetrazole and pyridine groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
Pharmacology
The compound may also serve as a lead for developing new pharmacological agents targeting specific pathways involved in inflammation and immune response modulation.
Research Findings
- Studies have shown that derivatives of tetrazole can modulate purinergic signaling pathways, which are crucial in regulating immune responses . This suggests that the compound could be explored for treating autoimmune diseases or inflammatory conditions.
Material Science
Beyond biological applications, the compound's unique structural features may lend themselves to use in developing advanced materials. Its ability to form coordination complexes could be beneficial in creating novel polymers or nanomaterials.
Insights from Material Studies
- The introduction of fluorinated groups into polymer matrices has been shown to enhance thermal stability and mechanical properties . This aspect could be investigated further with the current compound to assess its potential in material science applications.
Comparison of Biological Activities
Summary of Pharmacological Effects
| Effect Type | Mechanism of Action | Potential Application |
|---|---|---|
| Anti-inflammatory | Modulation of purinergic signaling | Treatment of IMIDs |
| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |
| Material properties | Coordination complex formation | Development of advanced materials |
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c1-23-17(20-21-22-23)28-10-11-7-14(25)15(27-2)8-24(11)9-16(26)19-13-6-4-3-5-12(13)18/h3-8H,9-10H2,1-2H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZNOLHDXRWFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













